REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[N:6][C:5]([C:8]([NH2:10])=[O:9])=[CH:4][CH:3]=1.[CH3:11][N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>CC(O)C>[CH3:11][N:12]1[CH2:17][CH2:16][N:15]([C:2]2[N:7]=[N:6][C:5]([C:8]([NH2:10])=[O:9])=[CH:4][CH:3]=2)[CH2:14][CH2:13]1
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Name
|
|
Quantity
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0.315 g
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Type
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reactant
|
Smiles
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ClC1=CC=C(N=N1)C(=O)N
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Name
|
|
Quantity
|
0.555 mL
|
Type
|
reactant
|
Smiles
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CN1CCNCC1
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Name
|
|
Quantity
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2 mL
|
Type
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solvent
|
Smiles
|
CC(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
130 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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sealed into a microwave tube
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Type
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TEMPERATURE
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Details
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cooled to ambient temperature
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Type
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FILTRATION
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Details
|
The resulting precipitate was collected by filtration
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Type
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WASH
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Details
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washed with 2-propanol (10 mL)
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Type
|
CUSTOM
|
Details
|
dried under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C1=CC=C(N=N1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.333 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |